molecular formula C8H6BrF3O B1315197 (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol CAS No. 80418-12-8

(R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol

Cat. No. B1315197
CAS RN: 80418-12-8
M. Wt: 255.03 g/mol
InChI Key: PHWPRSZULISLMK-SSDOTTSWSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Chemoenzymatic Synthesis

A study by González-Martínez, Gotor, and Gotor‐Fernández (2019) explored the chemoenzymatic synthesis of 1‐aryl‐2,2,2‐trifluoroethanones and their bioreduction using alcohol dehydrogenases. This process was significant in producing (R)‐alcohols, including (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol, with high conversions and selectivities, which is crucial in developing stereoselective routes for pharmaceutical compounds like Odanacatib, a Cathepsin K inhibitor (González-Martínez, Gotor, & Gotor‐Fernández, 2019).

Oxidation Studies

Norcross, Lewis, Gai, Noureldin, and Lee (1997) investigated the oxidation of various secondary alcohols, including 1-(4-bromophenyl)-2,2,2-trifluoroethanol, by potassium tetraoxoferrate(VI). This study provides insights into the chemical behavior of these alcohols under oxidation conditions, contributing to the understanding of their reactivity and potential applications in synthesis (Norcross et al., 1997).

Enzymatic Resolution

Research by Ribeiro, Raminelli, and Porto (2013) focused on the enzymatic kinetic resolution of organofluorine compounds, including (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol. They achieved high enantiomeric excess in the resolution of these compounds, which is crucial for the synthesis of enantiomerically pure chiral drugs (Ribeiro, Raminelli, & Porto, 2013).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on the compound. For some compounds, extensive information may be available, while for others, the information may be limited. It’s always a good idea to consult multiple sources and to use the most up-to-date information available. Also, please remember to handle all chemical compounds safely and responsibly.


properties

IUPAC Name

(1R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWPRSZULISLMK-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(F)(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505334
Record name (1R)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol

CAS RN

80418-12-8
Record name (1R)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 4′-bromo-2,2,2-trifluoroacetophenone (5.0 g, 19.76 mmol) in THF (50 mls) at 0° C. was added NaBH4 (1.5 g, 39.52 mmol). The mixture was warmed to room temperature and stirred for 1 hour. The reaction was complete by TLC (CH2Cl2). The mixture was quenched with H2O, rotary evaporated to remove most of the THF, and extracted 2 times with CH2Cl2. The organics were combined, washed with brine, concentrated to a small volume and filtered through a plug of silica gel. The silica was washed with CH2Cl2 to elute the product, and the resulting solution was concentrated to give 4.65 g of 1-(4-bromophenyl)-2,2,2-trifluoroethanol. Yield 92%.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 4′-bromo-2,2,2-trifluoroacetophenone (5.0 g, 19.76 mmol) in THF (50 mls) at 0° C. was added NaBH4 (1.5 g, 39.52 mmol). The mixture was warmed to room temperature and stirred for 1 hour. The reaction was complete by TLC(CH2Cl2). The mixture was quenched with H2O, rotary evaporated to remove most of the THF, and extracted 2 times with CH2Cl2. The organics were combined, washed with brine, concentrated to a small volume and filtered through a plug of silica gel. The silica was washed with CH2Cl2 to elute the product, and the resulting solution was concentrated to give 4.65 g of 1-(4-bromophenyl)-2,2,2-trifluoroethanol. Yield 92%.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
TLC(CH2Cl2)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol
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Citations

For This Compound
9
Citations
SS Ribeiro, C Raminelli, ALM Porto - Journal of Fluorine Chemistry, 2013 - Elsevier
Enzymatic kinetic resolution of organofluorine rac-alcohols by CALB yielded (−)-(R)-2,2,2-trifluoro-1-phenylethanol (2a), (−)-(R)-1-(3-bromophenyl)-2,2,2-trifluoroethanol (2b), (−)-(R)-1-(…
Number of citations: 25 www.sciencedirect.com
X Kong, Q Gui, H Liu, F Qian, P Wang - Applied Biochemistry and …, 2023 - Springer
Chiral trifluoromethyl alcohols as vital intermediates are of great interest in fine chemicals and especially in pharmaceutical synthesis. In this work, a novel isolate Kosakonia …
Number of citations: 3 link.springer.com
TZ Zhu, PL Shao, X Zhang - Organic Chemistry Frontiers, 2021 - pubs.rsc.org
Due to their stereoelectronic properties, trifluoromethyl (or perfluoroalkyl) ketones are challenging substrates in asymmetric (transfer) hydrogenation. We have developed iridium/f-…
Number of citations: 10 pubs.rsc.org
R de Oliveira Lopes, AS de Miranda, B Reichart… - Journal of Molecular …, 2014 - Elsevier
The development of chemo-enzymatic reaction under continuous flow conditions is an emerging area where biotechnology and organic chemistry can joint efforts in order to develop …
Number of citations: 26 www.sciencedirect.com
H Huang, H Zong, G Bian, L Song - The Journal of Organic …, 2015 - ACS Publications
Using a single chiral phosphoramide–Zn(II) complex as the catalyst, the asymmetric β-H transfer reduction of aromatic α-trifluoromethyl ketones and enantioselective addition of …
Number of citations: 21 pubs.acs.org
M López-Iglesias, D Méndez-Sánchez… - Current Organic …, 2016 - ingentaconnect.com
Industrial chemical companies have taken advantage of enzymes for the production of pharmaceuticals by means of nonselective and selective transformations. This review covers …
Number of citations: 4 www.ingentaconnect.com
R de Oliveira Lopes, JB Ribeiro, AS de Miranda… - Tetrahedron, 2014 - Elsevier
Several microorganism strains were used to reduce 2,2,2-trifluoroacetophenone (1) and 4′-Br-2,2,2-trifluoroacetophenone (3). Immobilized cells of Geotrichum candidum in calcium …
Number of citations: 15 www.sciencedirect.com
S Wu, J Guo, M Sohail, C Cao, FX Chen - Journal of Fluorine Chemistry, 2013 - Elsevier
A general catalytic enantioselective trifluoromethylation of aromatic aldehydes using (IPr)CuF and quinidine-derived quaternary ammonium salt as catalysts has been developed. A …
Number of citations: 26 www.sciencedirect.com
B Reichart - unipub.uni-graz.at
Folgt man dem allgemeinen Konzept von" Novel Process Windows" und" Prozessintensivierung" so zeigt sich deutlich, dass kontinuierliche Mikroreaktor Technologie synthetisch …
Number of citations: 2 unipub.uni-graz.at

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